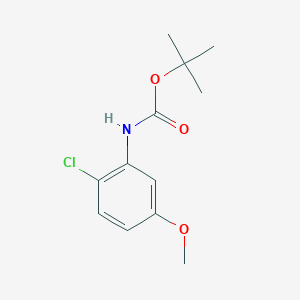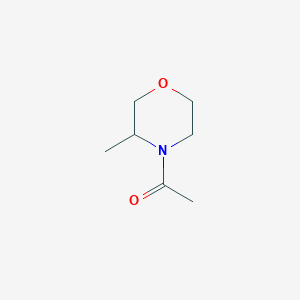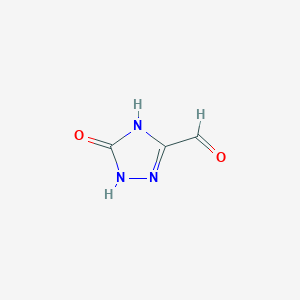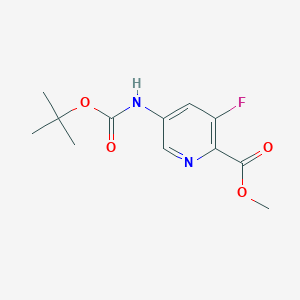
1-(Oxetan-3-yl)aziridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxetan-3-yl)aziridine-2-carboxylic acid is a compound that features both an oxetane and an aziridine ring. The oxetane ring is a four-membered cyclic ether, while the aziridine ring is a three-membered cyclic amine. These structural motifs are known for their high ring strain, which imparts unique reactivity to the compound.
Vorbereitungsmethoden
The synthesis of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid typically involves the formation of the oxetane and aziridine rings through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be formed through intramolecular etherification or epoxide ring opening followed by ring closure . The aziridine ring can be synthesized through the reaction of aziridine derivatives with carboxylic acids or their derivatives .
Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .
Analyse Chemischer Reaktionen
1-(Oxetan-3-yl)aziridine-2-carboxylic acid undergoes various chemical reactions due to the high ring strain of its oxetane and aziridine rings. Common reactions include:
Ring-Opening Reactions: Both the oxetane and aziridine rings can undergo nucleophilic ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to ring-opening and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the aziridine ring with thiols can lead to the formation of thioethers .
Wissenschaftliche Forschungsanwendungen
1-(Oxetan-3-yl)aziridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in drug design.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the reactivity and behavior of strained ring systems in biological environments.
Industrial Applications: It can be used in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.
Wirkmechanismus
The mechanism by which 1-(Oxetan-3-yl)aziridine-2-carboxylic acid exerts its effects is primarily through its high ring strain, which makes the oxetane and aziridine rings highly reactive. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Vergleich Mit ähnlichen Verbindungen
1-(Oxetan-3-yl)aziridine-2-carboxylic acid can be compared to other compounds containing oxetane or aziridine rings:
Oxetane Derivatives: Compounds such as oxetan-3-one and oxetane-3-carboxylic acid share the oxetane ring but differ in their reactivity and applications.
Aziridine Derivatives: Compounds like aziridine-2-carboxylic acid and aziridine-2-carboxamide share the aziridine ring and are known for their reactivity towards nucleophiles.
The uniqueness of this compound lies in the combination of both oxetane and aziridine rings, which imparts a distinct reactivity profile and potential for diverse applications.
Eigenschaften
Molekularformel |
C6H9NO3 |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
1-(oxetan-3-yl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-6(9)5-1-7(5)4-2-10-3-4/h4-5H,1-3H2,(H,8,9) |
InChI-Schlüssel |
KHDSKGNXDHJHSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1C2COC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)

![Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)

